molecular formula C18H17Cl2F3N2OS B2872977 1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone CAS No. 400081-16-5

1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone

Cat. No.: B2872977
CAS No.: 400081-16-5
M. Wt: 437.3
InChI Key: BVYFZLFGPJPGDV-UHFFFAOYSA-N
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Description

This product, 1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone, is a high-purity synthetic compound provided for research and development purposes. Its complex structure, featuring chlorophenyl, trifluoromethyl pyridine, and sulfanyl substituents, suggests potential for investigation in various chemical and biochemical fields. Researchers may explore its properties as a building block in synthetic chemistry or probe its biological activity for pharmaceutical or agrochemical applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary handling and safety data sheets are provided to ensure safe laboratory practices.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropan-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N2OS/c1-17(2,27-9-15(26)11-3-5-13(19)6-4-11)10-25-16-14(20)7-12(8-24-16)18(21,22)23/h3-8H,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFZLFGPJPGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=C(C=N1)C(F)(F)F)Cl)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a chlorophenyl group, a pyridinyl moiety, and a sulfanyl functional group. These components contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the sulfamoyl group have shown promising antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase2.14 ± 0.003
Compound BUrease0.63 ± 0.001

The biological activity of the compound is likely mediated through multiple pathways:

  • Interaction with Enzymes : The sulfanyl group may enhance binding affinity to target enzymes, leading to effective inhibition.
  • Receptor Modulation : The chlorophenyl and pyridinyl groups may interact with various receptors, influencing cellular signaling pathways.

Case Studies

In clinical evaluations, compounds structurally similar to This compound have demonstrated efficacy in preclinical models. For example:

  • A study conducted on piperidine derivatives showed significant activity against cancer cell lines, attributed to their ability to induce apoptosis through caspase activation .
  • Another investigation highlighted the potential of these compounds in managing metabolic disorders due to their effects on glucose regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of the target compound with analogues from the evidence:

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound Not explicitly provided ~472.3 (est.) 4-Chlorophenyl, trifluoromethyl-pyridinylamino, 1,1-dimethylethyl sulfanyl Likely agrochemical/pharmaceutical
3-(4-Chlorophenyl)-1-(4-Hydroxyphenyl)prop-2-en-1-one () C15H11ClO2 258.70 4-Chlorophenyl, 4-hydroxyphenyl, α,β-unsaturated ketone Antimicrobial, antifungal
1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone () C21H18ClFN6O2 440.86 4-Chloro-3-fluorophenyl, pyrimidinyl, pyrazolylamino Kinase inhibition (hypothetical)
Lofepramine () C23H23ClN2O 378.89 4-Chlorophenyl, dibenzazepine-propylamino Antidepressant
1-(4-Chlorophenyl)-2-[[4-Phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone () C27H20ClN3O2S 486.99 4-Chlorophenyl, triazolyl-sulfanyl, quinolinyloxymethyl Anticancer, enzyme modulation
Key Observations:
  • Lipophilicity : The target compound’s trifluoromethyl group likely increases lipophilicity compared to the hydroxyl group in ’s chalcone derivative, enhancing membrane permeability .

Pharmacokinetic and Thermodynamic Properties

While experimental data for the target compound are unavailable, inferences can be drawn from analogues:

  • Solubility : The trifluoromethyl group in the target compound may reduce aqueous solubility compared to the hydroxylated chalcone in but improve stability against oxidative metabolism .
  • Metabolic Stability : The 1,1-dimethylethyl sulfanyl group could act as a metabolically robust linker, similar to the triazolyl-sulfanyl group in ’s compound, which resists rapid degradation .

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